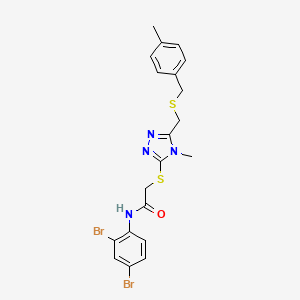
Octyl propan-2-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl propan-2-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of an octyl group and a propan-2-yl group attached to a carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
Octyl propan-2-yl carbonate can be synthesized through the reaction of octanol and propan-2-ol with phosgene or its derivatives. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include temperatures ranging from 0°C to 50°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene gas.
化学反応の分析
Types of Reactions
Octyl propan-2-yl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octanol, propan-2-ol, and carbon dioxide.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, leading to the formation of a different carbonate ester.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of carbamates or thiocarbonates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols, catalysts such as titanium alkoxides, and moderate temperatures (50°C to 100°C).
Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and mild temperatures (0°C to 50°C).
Major Products
Hydrolysis: Octanol, propan-2-ol, and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Carbamates or thiocarbonates.
科学的研究の応用
Octyl propan-2-yl carbonate has several scientific research applications:
Organic Synthesis:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of octyl propan-2-yl carbonate involves its ability to act as a carbonylating agent. The carbonate group can react with nucleophiles to form carbamates or other derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
Dimethyl Carbonate: A simpler carbonate ester with two methyl groups.
Diethyl Carbonate: Contains two ethyl groups and is used in similar applications.
Diphenyl Carbonate: Contains two phenyl groups and is used in the production of polycarbonates.
Uniqueness
Octyl propan-2-yl carbonate is unique due to its combination of an octyl group and a propan-2-yl group, which imparts specific physical and chemical properties. This combination makes it suitable for applications where both hydrophobicity and reactivity are desired.
特性
CAS番号 |
1680-32-6 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
octyl propan-2-yl carbonate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-14-12(13)15-11(2)3/h11H,4-10H2,1-3H3 |
InChIキー |
GXPAJEVWRLBRHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)

![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)








